

Introduction to ER Stress and the Unfolded Protein Response (UPR)

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Compound of Interest

Compound Name: ER proteostasis regulator-1

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The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis by attenuating protein synthesis, upregulating the production of molecular chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins. If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is initiated by three ER-resident transmembrane proteins that act as stress sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][2] Under non-stress conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[3][4] Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded substrates, leading to its dissociation from the sensors and their subsequent activation.[3] An alternative and complementary "ligand-driven" model suggests that the luminal domains of IRE1 and PERK can directly bind to unfolded proteins, triggering their activation.[5][6][7][8]

Core ER Stress Sensors and Their Ligands

The activation of ER stress sensors can be modulated by both endogenous ligands (unfolded proteins) and a growing number of synthetic small molecules.



Inositol-Requiring Enzyme 1 (IRE1)

IRE1 is a type I transmembrane protein with both a serine/threonine kinase and an endoribonuclease (RNase) domain in its cytosolic portion.[9] It is the most evolutionarily conserved of the UPR sensors.

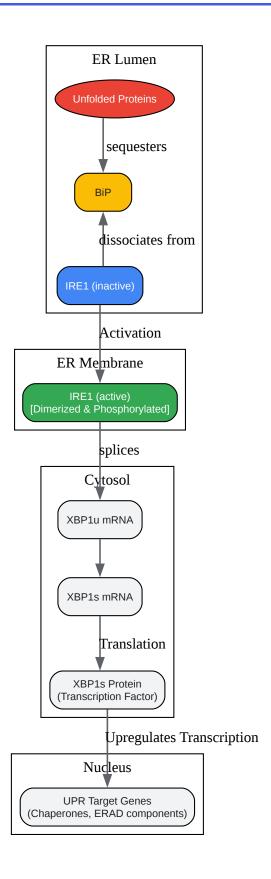
Endogenous Ligands and Activation Mechanism: The luminal domain of IRE1 senses ER stress, leading to its dimerization and autophosphorylation.[10][11] This phosphorylation event activates the RNase domain. There are two primary models for IRE1 activation:

- The BiP Dissociation Model: In unstressed cells, BiP binds to the luminal domain of IRE1, keeping it in a monomeric, inactive state. The accumulation of unfolded proteins sequesters BiP, causing its release from IRE1 and allowing IRE1 molecules to dimerize and activate.[11]
- The Direct Binding Model: Structural and biochemical studies have shown that the luminal domain of yeast and human IRE1 can directly bind to unfolded proteins and peptides, particularly those with hydrophobic and basic residues.[8][10][12] This binding is proposed to induce a conformational change that promotes IRE1 oligomerization and activation.[8][12]

These two models are not mutually exclusive and may work in concert to regulate IRE1 activity.

Signaling Pathway: Once active, the IRE1 RNase domain catalyzes the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[1][13] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.





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IRE1 Signaling Pathway



Synthetic Ligands: A number of synthetic molecules have been developed to modulate IRE1 activity. These are primarily kinase inhibitors that can have divergent effects on the RNase activity.

Ligand Type	Compound	Mode of Action	Quantitative Data (IC50)
Inhibitor	KIRA6	ATP-competitive inhibitor of IRE1α kinase activity	~0.6 μM
Inhibitor	STF-083010	Inhibits IRE1α RNase activity	~12 μM
Activator	APY29	Binds to the kinase domain and allosterically activates the RNase domain	EC50 ~1.2 μM

PKR-like ER Kinase (PERK)

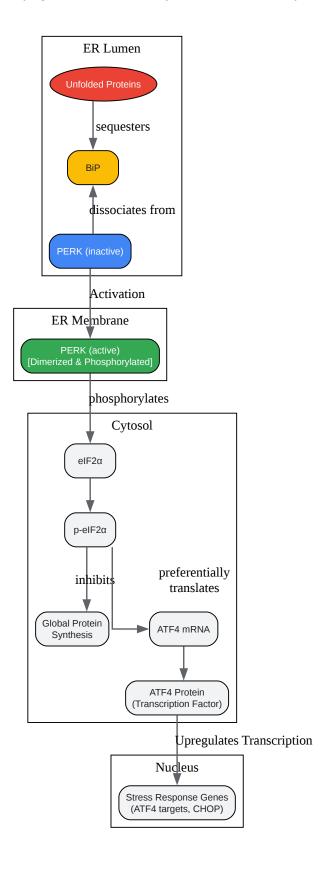
PERK is a type I transmembrane protein with a cytosolic serine/threonine kinase domain.[2] Its luminal domain is structurally related to that of IRE1.[2]

Endogenous Ligands and Activation Mechanism: Similar to IRE1, PERK is thought to be activated by both BiP dissociation and direct binding to unfolded proteins.[5][6][14][15] The luminal domain of PERK has been shown to function as a molecular chaperone that can selectively interact with misfolded proteins, leading to its oligomerization and activation.[5][6] [14][16] Crystal structures of the PERK luminal domain suggest it can form both dimers and tetramers, which may represent different activation states.[17]

Signaling Pathway: Upon activation, PERK dimerizes and autophosphorylates its kinase domain. The primary substrate of activated PERK is the α subunit of eukaryotic translation initiation factor 2 (eIF2 α).[2] Phosphorylation of eIF2 α at Serine 51 leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, the phosphorylation of eIF2 α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that



upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).





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PERK Signaling Pathway

Synthetic Ligands: Several potent and selective small-molecule inhibitors and some activators of PERK have been developed.

Ligand Type	Compound	Mode of Action	Quantitative Data (IC50 / EC50)
Inhibitor	GSK2606414	ATP-competitive inhibitor	IC50 = 0.4 nM
Inhibitor	GSK2656157	ATP-competitive inhibitor	IC50 = 0.9 nM
Inhibitor	AMG PERK 44	Orally active, selective inhibitor	IC50 = 6 nM
Activator	CCT020312	Selective PERK activator	EC50 = 5.1 μM
Activator	MK-28	Potent and selective PERK activator	-

Activating Transcription Factor 6 (ATF6)

ATF6 is a type II transmembrane protein that functions as a transcription factor precursor.[2] Mammals have two isoforms, ATF6 α and ATF6 β .

Endogenous Ligands and Activation Mechanism: The activation of ATF6 is distinct from that of IRE1 and PERK. Under basal conditions, ATF6 is retained in the ER through its interaction with BiP.[4][18] Upon ER stress, the dissociation of BiP from ATF6's luminal domain is thought to expose Golgi localization signals.[4] This allows ATF6 to be trafficked from the ER to the Golgi apparatus. The luminal domain of ATF6 is sufficient for sensing ER stress and mediating this translocation.[19][20][21] Unlike IRE1 and PERK, a direct, activating interaction with unfolded proteins is less clearly established; rather, the luminal domain appears to sense the general state of ER stress, leading to its release from ER retention.

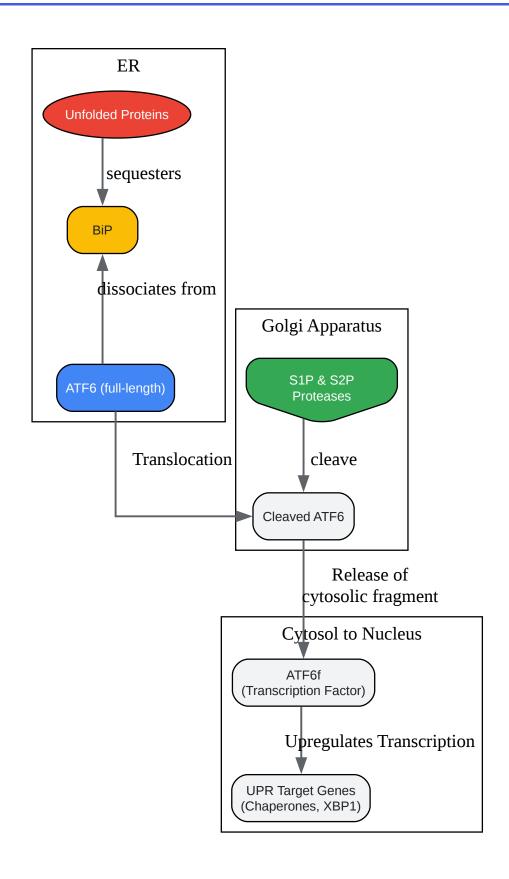






Signaling Pathway: In the Golgi, ATF6 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[1][4] This proteolytic processing releases its N-terminal cytosolic fragment (ATF6f), which contains a basic leucine zipper (bZIP) transcription factor domain. ATF6f then translocates to the nucleus and, in concert with other factors like XBP1s, activates the transcription of UPR target genes, including ER chaperones and components of the ERAD machinery.[4]





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ATF6 Signaling Pathway



Synthetic Ligands: Fewer specific modulators have been identified for ATF6 compared to IRE1 and PERK, but some tools are available.

Ligand Type	Compound	Mode of Action	Quantitative Data (IC50)
Inhibitor	Ceapin-A7	Selectively blocks ATF6α signaling by retaining it in the ER	IC50 = 0.59 μM
Activator	AA147	ER proteostasis regulator that selectively activates the ATF6 arm	-
Activator	Tunicamycin	Induces ER stress by inhibiting N-linked glycosylation, broadly activating the UPR	-
Activator	Thapsigargin	Induces ER stress by inhibiting SERCA pumps, broadly activating the UPR	-

Detailed Experimental Protocols

This section provides methodologies for key experiments used to study ER stress sensor activation.

Induction of ER Stress in Cell Culture

A common first step is to treat cells with chemical inducers of ER stress. Tunicamycin and thapsigargin are widely used for this purpose.[22][23][24]

Protocol: Tunicamycin or Thapsigargin Treatment

 Cell Seeding: Plate cells (e.g., HEK293T, HeLa, HepG2) to achieve 70-80% confluency at the time of treatment.[9]



• Reagent Preparation:

- Tunicamycin: Prepare a stock solution (e.g., 10 mg/mL) in DMSO. On the day of the experiment, dilute fresh stock into pre-warmed complete culture medium to the desired final concentration (typically 1-10 μg/mL).[9][25][26]
- Thapsigargin: Prepare a stock solution (e.g., 1 mM) in DMSO. Dilute into pre-warmed medium to the desired final concentration (typically 0.1-1 μM).[24]
- Treatment: Aspirate the existing medium from the cells and replace it with the medium containing tunicamycin or thapsigargin. Include a vehicle control (DMSO equivalent to the highest concentration used).
- Incubation: Incubate the cells for the desired time period. Time-course experiments (e.g., 2, 4, 8, 16, 24 hours) are recommended as the kinetics of UPR branch activation differ.[9]
- Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA isolation for qPCR, protein lysis for Western blotting).

Assay for IRE1 Activation: XBP1 mRNA Splicing

The most direct readout of IRE1 RNase activity is the splicing of XBP1 mRNA. This can be readily detected by RT-PCR.

Protocol: RT-PCR for XBP1 Splicing

- RNA Isolation: Following ER stress induction, harvest cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
- Reverse Transcription (RT): Synthesize cDNA from 1-2 μg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
- PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
- Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose or polyacrylamide gel. The unspliced product will be larger than the spliced product (due to the presence of the



intron). The appearance of the smaller, spliced band is indicative of IRE1 activation.

Assay for PERK Activation: Autophosphorylation and eIF2α Phosphorylation

PERK activation involves its autophosphorylation, which can be detected as a mobility shift on SDS-PAGE. Its downstream activity is measured by the phosphorylation of its substrate, $elF2\alpha$.

Protocol: Western Blot for PERK Shift and p-eIF2α

- Protein Lysate Preparation: After ER stress treatment, wash cells with ice-cold PBS and lyse
 in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE:
 - For PERK: Resolve 30-50 µg of protein on a 6-8% SDS-PAGE gel to separate the phosphorylated (slower migrating) and non-phosphorylated forms of PERK.[27]
 - For eIF2α: Resolve 20-30 µg of protein on a 10-12% SDS-PAGE gel.
- Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation:
 - Incubate the membrane overnight at 4°C with a primary antibody specific for total PERK or one that recognizes phosphorylated eIF2α (Ser51).[9]
 - \circ Use antibodies against total eIF2 α and a loading control (e.g., GAPDH, β -actin) on separate blots or after stripping.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL)



substrate.[9] An increase in the p-eIF2 α /total eIF2 α ratio or the appearance of a slower-migrating PERK band indicates activation of the PERK pathway.[27]

In Vitro Kinase Assay for PERK

This assay directly measures the enzymatic activity of recombinant PERK.

Protocol: TR-FRET PERK Kinase Assay[28]

- Reaction Buffer: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20).
- Enzyme and Inhibitor Pre-incubation: In a suitable assay plate (e.g., 384-well), add the test compound (potential inhibitor or activator) and recombinant truncated PERK enzyme (e.g., 8 nM final concentration). Incubate for 30 minutes at room temperature.
- Reaction Initiation: Add a mixture of the substrate (e.g., recombinant eIF2 α , 1 μ M final) and ATP (1 μ M final) to initiate the reaction. Incubate for 45-60 minutes at room temperature.
- Detection: Stop the reaction and add detection reagents. For a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this typically involves adding a Europiumlabeled anti-phospho-eIF2α antibody and an Alexa Fluor 647-labeled anti-tag (on the substrate) antibody.
- Signal Reading: After a final incubation period (e.g., 1 hour), read the TR-FRET signal on a compatible plate reader. A decrease in the signal indicates inhibition of PERK activity.

Assay for ATF6 Activation: Proteolytic Cleavage

ATF6 activation is monitored by its cleavage and the appearance of the smaller, N-terminal fragment (ATF6f).

Protocol: Western Blot for ATF6 Cleavage

- Lysate Preparation: Prepare protein lysates from ER-stressed and control cells as described in section 3.3.
- SDS-PAGE: Resolve 30-50 μg of protein on an 8-10% SDS-PAGE gel.



- Western Blotting: Transfer proteins to a membrane and block as previously described.
- Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the Nterminal region of ATF6. This antibody will detect both the full-length (~90 kDa) and the cleaved, active fragment (~50 kDa).
- Detection: Proceed with secondary antibody incubation and ECL detection. The disappearance of the 90 kDa band and the appearance of the 50 kDa band signifies ATF6 activation.[22]

Summary and Future Directions

The three sensors of the UPR—IRE1, PERK, and ATF6—represent critical nodes in the cellular response to ER stress. They are activated by a combination of BiP dissociation and direct interaction with unfolded protein ligands. Their downstream signaling pathways work in concert to restore proteostasis or, if necessary, trigger apoptosis. The development of specific small-molecule modulators for these sensors has provided powerful tools for dissecting their roles in health and disease and offers promising therapeutic avenues for conditions ranging from cancer to neurodegenerative disorders and metabolic diseases. Future research will likely focus on further elucidating the precise molecular nature of the activating ligands, the crosstalk between the UPR branches, and the development of next-generation therapeutics with enhanced specificity and efficacy.

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